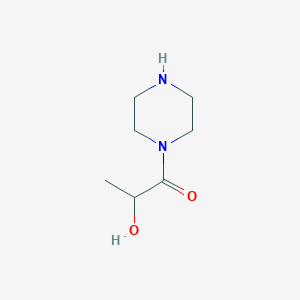

2-Hydroxy-1-(piperazin-1-yl)propan-1-one

Übersicht

Beschreibung

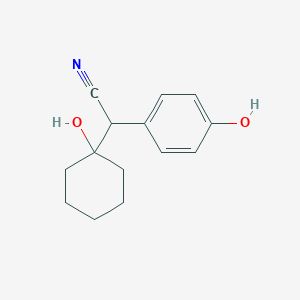

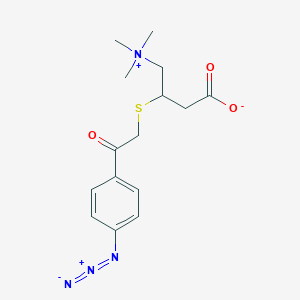

“2-Hydroxy-1-(piperazin-1-yl)propan-1-one” is a chemical compound with the molecular formula C7H14N2O2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of piperazin-1-yl propan-1-one derivatives, including “2-Hydroxy-1-(piperazin-1-yl)propan-1-one”, typically involves the reaction of piperazine with a suitable carbonyl compound . The specific conditions for the synthesis can vary depending on the exact structures of the reactants and the desired product .

Molecular Structure Analysis

The molecular structure of “2-Hydroxy-1-(piperazin-1-yl)propan-1-one” consists of a piperazine ring attached to a propanone group with a hydroxy (OH) group on the second carbon . The presence of the piperazine ring and the carbonyl group in the propanone part of the molecule can have significant effects on the chemical properties and biological activities of the compound .

Chemical Reactions Analysis

Piperazin-1-yl propan-1-one derivatives, including “2-Hydroxy-1-(piperazin-1-yl)propan-1-one”, can undergo various chemical reactions due to the presence of the reactive carbonyl group and the basic nitrogen atoms in the piperazine ring . These reactions can be used to further modify the structure of the compound and potentially enhance its biological activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-1-(piperazin-1-yl)propan-1-one” can be influenced by factors such as its molecular structure and the presence of functional groups . For example, the presence of the polar hydroxy and carbonyl groups and the basic nitrogen atoms in the piperazine ring can affect properties such as solubility, acidity or basicity, and reactivity .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Serotonin Receptor Affinity

2-Hydroxy-1-(piperazin-1-yl)propan-1-one has been evaluated for its affinity to serotoninergic 5-HT 1A receptors, which are crucial in the treatment of depression, anxiety, and other neurological disorders . The compound’s interaction with these receptors can lead to the development of new therapeutic agents.

Cancer Treatment: DNA Damage Induction

In cancer research, compounds structurally related to 2-Hydroxy-1-(piperazin-1-yl)propan-1-one have shown promise in increasing the phosphorylation of H2AX in MCF-7 cells . This is indicative of DNA damage, a desirable effect in cancer cells to inhibit their proliferation.

Metabolic Studies: Adrenoreceptor Activity

The intrinsic activity of this compound at α1A-adrenoreceptors and α1B-adrenoreceptors has been studied, which is significant for understanding its potential metabolic benefits . These receptors play a role in cardiovascular health and metabolic regulation.

Chemical Synthesis: Intermediate

This compound serves as an intermediate in the synthesis of more complex molecules. Its reactive functional groups make it a versatile building block in organic chemistry .

Safety and Handling: Hazard Evaluation

Understanding the safety profile of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one is crucial. It has been classified with hazard statements such as H302, H315, and H319, which denote health hazards upon ingestion, skin contact, or eye contact . Proper precautionary measures like P261, P302+P352, and P305+P351+P338 are recommended for handling .

Zukünftige Richtungen

The future research directions for “2-Hydroxy-1-(piperazin-1-yl)propan-1-one” could include further studies on its synthesis, chemical reactions, and biological activities . In particular, research could focus on exploring its potential biological activities and mechanisms of action, as well as developing methods to modify its structure to enhance these activities .

Wirkmechanismus

Target of Action

Similar compounds with a piperazine moiety have been found to interact with serotonin receptors , suggesting a potential target

Mode of Action

Compounds with similar structures have been found to interact with their targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Based on the potential interaction with serotonin receptors, it could be inferred that it may influence serotonin signaling pathways .

Result of Action

Based on the potential interaction with serotonin receptors, it could be hypothesized that it may influence mood and behavior .

Eigenschaften

IUPAC Name |

2-hydroxy-1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-6(10)7(11)9-4-2-8-3-5-9/h6,8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRBBKFUEZDIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-1-(piperazin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol](/img/structure/B25092.png)

![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)

![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)